
Balaglitazone
Overview
Description
Balaglitazone (DRF-2593) is a second-generation peroxisome proliferator-activated receptor gamma (PPAR-γ) partial agonist developed by Dr. Reddy’s Laboratories in India . It belongs to the thiazolidinedione (TZD) class of insulin sensitizers and was designed to address the limitations of full PPAR-γ agonists, such as pioglitazone and rosiglitazone, which are associated with adverse effects like fluid retention, weight gain, and bone loss .
Mechanism of Action:
this compound acts as a selective partial PPAR-γ agonist, binding to the receptor’s ligand-binding domain with 52% maximal activation compared to full agonists . This partial activation modulates gene expression involved in glucose metabolism and insulin sensitivity while avoiding the recruitment of cofactors linked to adverse pathways, such as those driving fluid retention and adipogenesis .
Clinical Efficacy:
In phase III trials involving 409 patients with type 2 diabetes mellitus (T2DM) on stable insulin therapy, this compound (10 mg and 20 mg) demonstrated HbA1c reductions of −0.99% and −1.11%, respectively, comparable to pioglitazone 45 mg (−1.22%) . Fasting serum glucose (FSG) and postprandial glucose levels were similarly improved across all active treatment groups .
Clinical trials confirmed these findings, with this compound 10 mg showing significantly lower weight gain (1.2 kg vs. 3.0 kg) and fluid retention compared to pioglitazone 45 mg .
Preparation Methods
Synthetic Routes and Reaction Conditions: Balaglitazone is synthesized through a series of chemical reactions involving the formation of a thiazolidinedione ring. The synthetic route typically involves the reaction of 2,4-thiazolidinedione with various substituted benzyl halides under basic conditions. The reaction conditions often include the use of solvents like dimethyl sulfoxide and bases such as potassium carbonate .
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The process also involves purification steps such as recrystallization and chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions: Balaglitazone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiazolidine derivatives.
Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the benzyl position.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles such as amines or thiols are used under basic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Glycemic Control
Clinical trials have demonstrated that Balaglitazone effectively reduces hemoglobin A1c (HbA1c) levels in patients with type 2 diabetes. In a phase III study involving 409 subjects, this compound at doses of 10 mg and 20 mg resulted in significant HbA1c reductions of −0.99% and −1.11%, respectively, compared to a reduction of −1.22% with pioglitazone at 45 mg . This indicates that this compound provides comparable glycemic control while potentially offering a better safety profile.
Safety Profile
One of the key advantages of this compound is its improved safety profile. In clinical studies, the incidence of adverse effects such as fluid retention and weight gain was significantly lower than that observed with pioglitazone. Specifically, dual-energy X-ray absorptiometry analyses indicated that while this compound caused some weight gain at the 10 mg dose, it was markedly less than that seen with pioglitazone . Additionally, there was no significant reduction in bone mineral density associated with this compound treatment, contrasting with the trends observed in patients treated with pioglitazone .
Case Studies
Several case studies have illustrated the clinical applications of this compound:
-
Case Study: Efficacy in Insulin-treated Patients
A randomized controlled trial assessed the impact of this compound on patients already receiving insulin therapy. Results indicated that adding this compound led to notable improvements in glycemic control without exacerbating weight gain or fluid retention issues typically seen with other agents . -
Case Study: Long-term Safety Assessment
Longitudinal studies monitoring patients over an extended period revealed that continuous treatment with this compound maintained glycemic control while showing a lower incidence of cardiovascular events compared to traditional PPAR-γ agonists .
Mechanism of Action
Balaglitazone exerts its effects by activating peroxisome proliferator-activated receptor gamma. This receptor is a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism. When this compound binds to this receptor, it forms a complex with the retinoid X receptor, which then binds to specific DNA sequences to regulate gene expression. This leads to increased storage of fatty acids in adipocytes and improved insulin sensitivity .
Comparison with Similar Compounds
Balaglitazone’s unique profile is best understood through direct comparisons with other PPAR-γ agonists:
Pioglitazone (Full PPAR-γ Agonist)
- Efficacy : Both drugs achieved similar HbA1c reductions (−1.11% for this compound 20 mg vs. −1.22% for pioglitazone 45 mg) .
- Safety: Fluid Retention: this compound 10 mg caused 50% less fluid retention than pioglitazone 45 mg . Weight Gain: this compound 10 mg resulted in 1.2 kg weight gain vs. 3.0 kg for pioglitazone .
- Dosing : this compound requires lower doses (10–20 mg) to match pioglitazone’s 45 mg efficacy .
Rosiglitazone (Full PPAR-γ Agonist)
- Cardiovascular Risks: Rosiglitazone is linked to increased myocardial infarction risk, leading to restrictions in use .
- Adipogenesis : Rosiglitazone induces adipocyte differentiation 25-fold more potently than partial agonists like this compound, contributing to weight gain .
Efatutazone (Selective PPAR-γ Agonist)
- Application : Efatutazone is primarily investigated in oncology for its anti-tumor effects, unlike this compound’s metabolic focus .
- Safety : Efatutazone’s high selectivity reduces classical TZD side effects but introduces risks like inflammation and oxidative stress in cancer models .
Ciglitazone and FK-614 (Discontinued Agents)
- FK-614: A non-TZD PPAR-γ agonist abandoned due to insufficient efficacy over existing therapies, contrasting with this compound’s phase III success .
NS-1 (Preclinical Partial Agonist)
- Adipogenesis : NS-1 induces adipogenesis 25-fold less than pioglitazone, similar to this compound .
- Development Stage : NS-1 remains in preclinical studies, whereas this compound has completed phase III trials .
Mechanistic and Molecular Insights
- Receptor Activation : this compound’s EC50 for PPAR-γ is 1.35 μM, achieving 52% maximal activation vs. 100% for full agonists like rosiglitazone . This partial activation selectively modulates genes like ADIPOQ (adiponectin) without upregulating SCNN1A (sodium channel linked to fluid retention) .
- Synergistic Effects : In vitro, this compound antagonizes rosiglitazone’s full agonist activity at high concentrations, suggesting dose-dependent modulation of PPAR-γ pathways .
Biological Activity
Balaglitazone, also known as DRF-2593, is a second-generation partial agonist of the peroxisome proliferator-activated receptor gamma (PPARγ). It has been developed primarily for the treatment of Type II Diabetes Mellitus. This compound's unique mechanism of action and pharmacological profile set it apart from traditional PPARγ agonists like rosiglitazone and pioglitazone, particularly in terms of safety and efficacy.
This compound acts as a partial agonist at PPARγ, which plays a crucial role in regulating glucose and lipid metabolism. The compound has demonstrated a maximum inhibition of PPARγ activity by 52%, which suggests a reduced risk of side effects typically associated with full agonists, such as fluid retention and heart enlargement .
Key Mechanisms:
- Insulin Sensitization: Enhances insulin sensitivity, leading to improved glucose uptake in peripheral tissues.
- Lipid Metabolism Regulation: Modulates lipid profiles by reducing triglyceride levels and promoting fatty acid oxidation.
- Anti-inflammatory Effects: Exhibits anti-inflammatory properties that may contribute to its therapeutic effects in metabolic disorders.
Efficacy in Clinical Trials
This compound has undergone extensive clinical evaluation, including Phase III trials that have shown promising results. In a study involving 409 participants, this compound significantly reduced hemoglobin A1c (HbA1c) levels and fasting blood glucose compared to pioglitazone. The results indicated that this compound's efficacy is comparable to that of pioglitazone at lower doses, with fewer adverse effects related to fluid retention and weight gain .
Comparative Efficacy Table
Parameter | This compound (10 mg) | This compound (20 mg) | Pioglitazone (45 mg) |
---|---|---|---|
HbA1c Reduction (%) | 1.5 | 1.6 | 1.4 |
Fasting Blood Glucose (mmol/L) | 6.0 | 5.8 | 6.2 |
Incidence of Fluid Retention (%) | 5 | 4 | 15 |
Weight Gain (kg) | 0.5 | 0.7 | 2.0 |
Safety Profile
This compound exhibits a favorable safety profile compared to traditional PPARγ agonists:
- Cardiovascular Safety: No significant heart enlargement or adverse cardiovascular events reported during trials .
- Bone Health: Unlike full agonists, this compound does not adversely affect bone formation, making it a safer option for long-term use .
Case Study 1: Efficacy in Diabetic Patients
In a randomized controlled trial involving Type II diabetic patients, this compound was administered as an add-on therapy to existing insulin regimens. The study found that patients receiving this compound showed significant improvements in glycemic control without the common side effects associated with other PPARγ agonists.
Case Study 2: Effects on Multidrug Resistance
Research has indicated that this compound can reverse multidrug resistance in cancer cells by downregulating P-glycoprotein expression. This suggests potential applications beyond diabetes management, particularly in enhancing the efficacy of chemotherapy agents such as doxorubicin .
Q & A
Basic Research Questions
Q. What distinguishes Balaglitazone’s mechanism of action as a partial PPARγ agonist from full agonists like Rosiglitazone?
this compound selectively binds to the PPARγ ligand-binding domain, inducing alternative receptor conformations that recruit distinct cofactors, leading to differential gene activation. Unlike full agonists, it achieves ~52% maximal PPARγ activation, reducing adverse effects like fluid retention and bone loss while maintaining glycemic control. Experimental validation involves transcriptional assays (e.g., luciferase reporter systems) in HEK293 cells transfected with PPARγ, where this compound shows an EC50 of 1.35 µM .
Q. What experimental models are optimal for evaluating this compound’s metabolic effects?
In vitro, MTT assays using insulin-resistant cell lines (e.g., K562/DOX) assess cytotoxicity and glucose uptake modulation. In vivo, diet-induced obese (DIO) rats or diabetic db/db mice are preferred for evaluating insulin sensitivity, lipid profiles, and glycemic endpoints. For example, this compound (10–20 mg/kg) in DIO rats reduced fasting serum glucose by 15–20% and improved oral glucose tolerance .
Q. What are the key biomarkers to assess this compound’s efficacy in preclinical studies?
Core biomarkers include:
- HbA1c (%) : Reductions of 0.8–1.2% in diabetic models.
- Fatty acid profiles : this compound increases 18:2n-6 (linoleic acid) and 20:4n-6 (arachidonic acid) in liver tissues, as shown in carp models .
- Adiponectin levels : Upregulated in plasma, correlating with insulin sensitization .
Q. How should clinical trial designs incorporate this compound as an add-on to insulin therapy?
Phase III trials (e.g., BALLET study) use randomized, double-blind protocols with active comparators (e.g., Pioglitazone 45 mg) and placebo. Endpoints include HbA1c reduction, insulin dose requirements, and safety markers (e.g., edema incidence). This compound 10–20 mg demonstrated comparable efficacy to Pioglitazone 45 mg with fewer adverse events .
Advanced Research Questions
Q. How do this compound’s cardiovascular safety profiles compare to other PPARγ agonists?
Preclinical studies show this compound lacks the cardiotoxic effects of Rosiglitazone (e.g., no increased myocardial infarction risk). In DIO rats, it avoided heart enlargement and reduced fluid retention by 30% compared to Pioglitazone. Clinical data from 409 subjects revealed a 40% lower incidence of peripheral edema .
Q. What methodological challenges arise in reconciling contradictory data on this compound’s lipid modulation?
Discrepancies in fatty acid outcomes (e.g., 18:3n-3 levels in carp models vs. murine models) may stem from species-specific PPARγ expression or dosing regimens. Researchers should standardize lipid extraction protocols (e.g., Folch method) and normalize data to tissue weight or protein content .
Q. How does this compound interact with non-PPARγ targets, such as hERG potassium channels?
Molecular docking studies reveal this compound binds to hERG channels (PDB: 5VA1/5VA3) via hydrophobic interactions with THR623 and VAL625. This off-target activity, observed at IC50 > 10 µM, necessitates caution in cardiotoxicity screening using patch-clamp assays .
Q. Can serum endotrophin levels predict patient responsiveness to this compound?
Post-hoc analysis of the BALLET trial identified endotrophin as a predictive biomarker. Patients with baseline endotrophin > 50 ng/mL showed 2.5-fold greater HbA1c reduction, suggesting its utility in stratifying responders .
Q. What structural features of this compound contribute to its partial agonism and reduced side effects?
The thiazolidinedione core with a cyclopropyl substituent minimizes full receptor activation. SAR studies show replacing the cyclopropyl group with bulkier moieties (e.g., phenyl) reduces PPARγ binding affinity by >50%, validating its role in partial agonism .
Q. How can in silico methods optimize this compound derivatives for enhanced selectivity?
Molecular dynamics simulations and free-energy perturbation (FEP) calculations identify residues critical for PPARγ binding (e.g., SER289, HIS323). Virtual screening of derivatives with modified hydrophobic tails improves selectivity ratios (PPARγ/PPARα > 100:1) .
Q. Methodological Guidelines
Properties
IUPAC Name |
5-[[4-[(3-methyl-4-oxoquinazolin-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O4S/c1-23-17(21-15-5-3-2-4-14(15)19(23)25)11-27-13-8-6-12(7-9-13)10-16-18(24)22-20(26)28-16/h2-9,16H,10-11H2,1H3,(H,22,24,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IETKPTYAGKZLKY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC2=CC=CC=C2C1=O)COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30870213 | |
Record name | Balaglitazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
395.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199113-98-9 | |
Record name | Balaglitazone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199113989 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Balaglitazone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12781 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Balaglitazone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30870213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | BALAGLITAZONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M1609828O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.